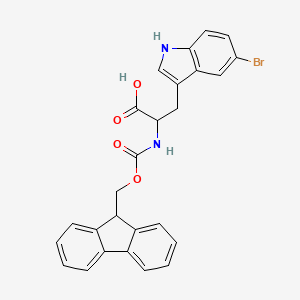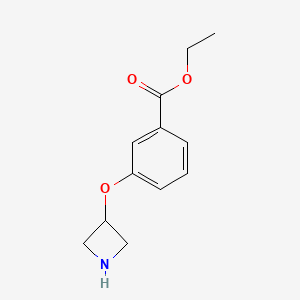
6-Fluoro-2-methylpyridin-3-amine
Overview
Description
The compound of interest, 6-Fluoro-2-methylpyridin-3-amine, is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry. The presence of fluorine and amine functionalities often imparts unique physical and chemical properties to these compounds, making them valuable in various chemical reactions and as potential intermediates for pharmaceuticals.
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives can involve various strategies, including halogenation, nucleophilic substitution, and condensation reactions. For instance, the preparation of tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) is achieved by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, followed by complexation to FeCl2 . Similarly, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones involves condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . These methods highlight the versatility of pyridine derivatives in undergoing various chemical transformations to yield complex structures.
Molecular Structure Analysis
The molecular structure of fluorinated pyridine derivatives can be significantly influenced by the substituents on the pyridine ring. For example, the F3TPA ligand coordinates in a tridentate mode due to steric hindrance from the fluorine substituents, resulting in a trigonal bipyramidal iron center in its FeCl2 complex . The unsymmetrical [(6-bromo 2-pyridylmethyl)(6-fluoro 2-pyridylmethyl)(2-pyridylmethyl)] amine tripod (FBrTPA) binds in a κ4-N fashion to FeCl2, although spectroscopic and electrochemical studies suggest decoordination of the bromopyridyl substituent in solution .
Chemical Reactions Analysis
Fluorinated pyridine derivatives participate in a variety of chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer . The synthesis of tricyclic morpholinopyrones from a dialkylation reaction involving a dinucleophile and a dielectrophile demonstrates the reactivity of pyridine derivatives in forming more complex ring systems . The reactivity of these compounds is further exemplified by the study of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, which is obtained through amine and hydroxy substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine derivatives are influenced by their molecular structure. The presence of fluorine atoms can enhance the stability and reactivity of these compounds. For example, the F3TPAFe(II)Cl2 complex is thermally stable . The fluorescently active bicyclic pyridinone compounds synthesized in one study show longer absorption and emission wavelengths than 7-amino-4-methylcoumarin, indicating potential applications as fluorescence probes . The study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol also reveals the importance of keto-enol tautomerism in determining the properties of these compounds .
Scientific Research Applications
Antibacterial Agents
6-Fluoro-2-methylpyridin-3-amine derivatives have been studied for their antibacterial properties. Compounds with a 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure, a derivative of 6-Fluoro-2-methylpyridin-3-amine, demonstrated significant antibacterial activity. These compounds were found to be more active than certain known antibacterial agents and thus were considered for further biological study to understand their structure-activity relationships (Egawa et al., 1984).
Antitumor Agents
Several derivatives of 6-Fluoro-2-methylpyridin-3-amine have shown potential as antitumor agents. A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, closely related to 6-Fluoro-2-methylpyridin-3-amine, exhibited moderate cytotoxic activity. Studies showed that certain derivatives within this series had potent cytotoxic activity against various murine and human tumor cell lines, highlighting their potential in cancer treatment (Tsuzuki et al., 2004).
Synthesis of Complex Ligands
6-Fluoro-2-methylpyridin-3-amine has been used in the synthesis of complex ligands for various chemical reactions. One study described the preparation of the tris(2-fluoro-6-pyridylmethyl)amine ligand, showcasing its rapid reaction with molecular dioxygen when complexed with iron. This highlighted the versatility of 6-Fluoro-2-methylpyridin-3-amine derivatives in synthesizing new chemical entities with potential applications in various fields of chemistry (Machkour et al., 2004).
Nucleophilic Displacement Reactions
6-Fluoro-2-methylpyridin-3-amine and its derivatives have been a subject of study in nucleophilic displacement reactions. Research into the kinetics of reactions of substituted α-halogenopyridines with various amines has provided insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Brewis et al., 1974).
Safety and Hazards
6-Fluoro-2-methylpyridin-3-amine is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
6-fluoro-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWLHILHNANUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646647 | |
| Record name | 6-Fluoro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylpyridin-3-amine | |
CAS RN |
28489-47-6 | |
| Record name | 6-Fluoro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)



